5-fluoro-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2,6-dimethylpyrimidine
CAS No.: 2640946-73-0
Cat. No.: VC11820862
Molecular Formula: C14H16F2N6
Molecular Weight: 306.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640946-73-0 |
|---|---|
| Molecular Formula | C14H16F2N6 |
| Molecular Weight | 306.31 g/mol |
| IUPAC Name | 5-fluoro-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2,6-dimethylpyrimidine |
| Standard InChI | InChI=1S/C14H16F2N6/c1-9-12(16)13(20-10(2)19-9)21-3-5-22(6-4-21)14-17-7-11(15)8-18-14/h7-8H,3-6H2,1-2H3 |
| Standard InChI Key | DBVGYYKMVBTPRL-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=NC(=N1)C)N2CCN(CC2)C3=NC=C(C=N3)F)F |
| Canonical SMILES | CC1=C(C(=NC(=N1)C)N2CCN(CC2)C3=NC=C(C=N3)F)F |
Introduction
The compound 5-fluoro-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2,6-dimethylpyrimidine is a complex organic molecule that incorporates several key structural elements, including a pyrimidine ring, a piperazine moiety, and fluorine substitutions. This compound is of interest due to its potential biological activity and its structural complexity, which suggests a variety of possible applications in medicinal chemistry.
Synthesis and Preparation
The synthesis of compounds with similar structures often involves multi-step reactions, including condensation reactions and the use of protecting groups. For example, the synthesis of 5-substituted 2-amino-4,6-dichloropyrimidines involves a modified condensation of malonic acid diesters with guanidine, followed by deprotection steps . While specific synthesis details for 5-fluoro-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2,6-dimethylpyrimidine are not readily available, it likely involves similar strategies.
Biological Activity
Compounds with pyrimidine and piperazine moieties often exhibit biological activity, including potential effects on immune responses or as receptor ligands. For instance, 5-fluoro-2-amino-4,6-dichloropyrimidine has been shown to inhibit immune-activated nitric oxide production effectively . While specific biological activity data for 5-fluoro-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2,6-dimethylpyrimidine is not available, its structural features suggest potential for similar activities.
Data Table: Comparison of Related Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Biological Activity |
|---|---|---|---|
| 5-Fluoro-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2,6-dimethylpyrimidine | CHFN | 332.35 | Potential biological activity, not specified |
| 2-Cyclopropyl-5-fluoro-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidine | CHFN | 332.35 | Not specified |
| 5-Fluoro-2-amino-4,6-dichloropyrimidine | CH_4}ClFN | 191.01 | Inhibits immune-activated NO production |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume